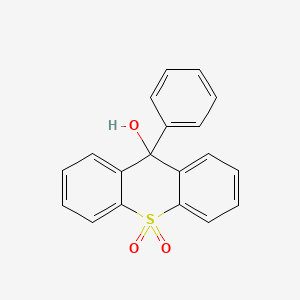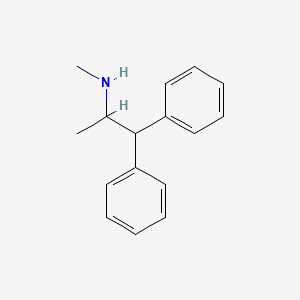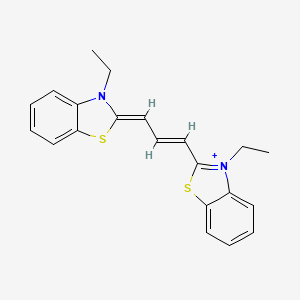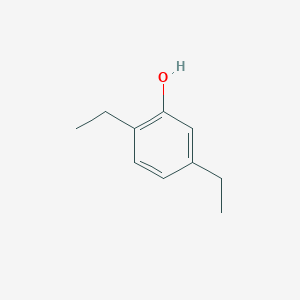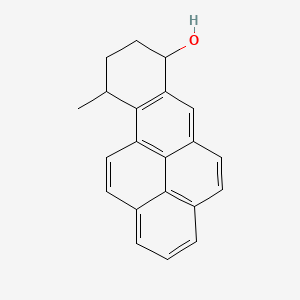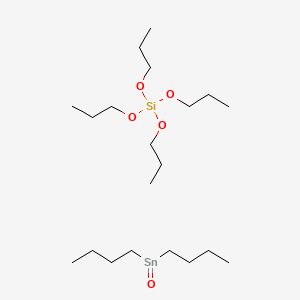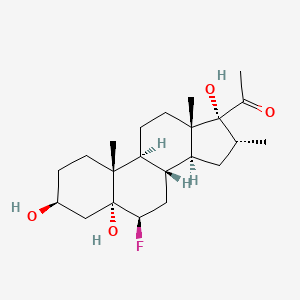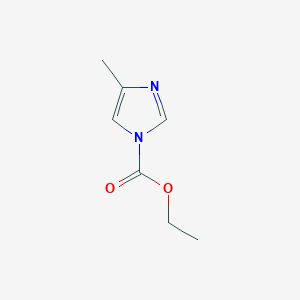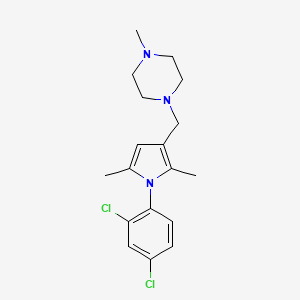
Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dichlorophenyl group and a dimethylpyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a 2,4-dichlorophenyl halide.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the substituted pyrrole with the piperazine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of mono- or di-chlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives of the dichlorophenyl group.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism by which Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Piperazine, 1-(2,4-dichlorophenyl)-4-methyl-: Similar structure but lacks the pyrrole moiety.
Piperazine, 1-(2,4-dichlorophenyl)-2,5-dimethyl-: Similar structure but lacks the piperazine ring substitution.
Piperazine, 1-(2,4-dichlorophenyl)-: Basic structure without additional substitutions.
Uniqueness
The uniqueness of Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and dimethylpyrrole groups, along with the piperazine ring, allows for a wide range of interactions and applications that are not possible with simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
138222-99-8 |
|---|---|
分子式 |
C18H23Cl2N3 |
分子量 |
352.3 g/mol |
IUPAC名 |
1-[[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H23Cl2N3/c1-13-10-15(12-22-8-6-21(3)7-9-22)14(2)23(13)18-5-4-16(19)11-17(18)20/h4-5,10-11H,6-9,12H2,1-3H3 |
InChIキー |
IHDBZTOWODYMGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)CN3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




